molecular formula C8H10O5 B8131408 2,4-Dihydroxy-6-methylbenzoic acid hydrate

2,4-Dihydroxy-6-methylbenzoic acid hydrate

Cat. No.: B8131408
M. Wt: 186.16 g/mol
InChI Key: JQRZEMJRYINBMY-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6-methylbenzoic acid hydrate, also known as orsellinic acid, is a derivative of benzoic acid. It is characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. The molecular formula of this compound is C8H8O4, and it has a molecular weight of 168.15 g/mol . This compound is a white crystalline solid that is soluble in water, dimethyl sulfoxide, and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-6-methylbenzoic acid hydrate can be synthesized through various methods. One common approach involves the hydroxylation of methylbenzoic acid, introducing two hydroxyl groups into the benzene ring. This reaction can be catalyzed by different agents, such as sodium hydroxide and hydrogen peroxide . The specific conditions, including temperature and reaction time, can vary depending on the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-methylbenzoic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, reduced derivatives, and substituted benzoic acids .

Scientific Research Applications

2,4-Dihydroxy-6-methylbenzoic acid hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzoic acid: Lacks the methyl group present in 2,4-Dihydroxy-6-methylbenzoic acid hydrate.

    3,5-Dihydroxybenzoic acid: Has hydroxyl groups at different positions on the benzene ring.

    4-Hydroxybenzoic acid: Contains only one hydroxyl group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where these functional groups are advantageous .

Properties

IUPAC Name

2,4-dihydroxy-6-methylbenzoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.H2O/c1-4-2-5(9)3-6(10)7(4)8(11)12;/h2-3,9-10H,1H3,(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRZEMJRYINBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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